molecular formula C21H22N2O2 B11135522 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide

Cat. No.: B11135522
M. Wt: 334.4 g/mol
InChI Key: LINDUKJEKCEPDN-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is a complex organic compound that features a benzofuran and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzofuran and indole moieties can interact with various enzymes and receptors, modulating their activity. This compound may affect signaling pathways involved in cell growth, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide is unique due to the combination of benzofuran and indole moieties in its structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-indol-1-ylethyl)propanamide

InChI

InChI=1S/C21H22N2O2/c24-21(8-6-16-5-7-20-18(15-16)10-14-25-20)22-11-13-23-12-9-17-3-1-2-4-19(17)23/h1-5,7,9,12,15H,6,8,10-11,13-14H2,(H,22,24)

InChI Key

LINDUKJEKCEPDN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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